Cas no 63059-53-0 (2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate)

2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate structure
63059-53-0 structure
Product name:2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate
CAS No:63059-53-0
MF:C38H48N2O7
MW:644.79692
CID:1644709
PubChem ID:112546

2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate
    • Benzenepropanamide, alpha-(acetyloxy)-3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(2-methoxyphenyl)-beta-oxo-
    • 2-(3-(2-(2,4-Di-tert-pentylphenoxy)butyrylamino)phenyl)-1-(N-(2-methoxyphenyl)carbamoyl)-2-oxoethyl acetate
    • 1-[3-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)phenyl]-3-[(2-methoxyphenyl)amino]-1,3-dioxopropan-2-yl acetate
    • EINECS 263-823-6
    • 63059-53-0
    • OPZPPMXBESQJPI-UHFFFAOYSA-N
    • NS00124138
    • DTXSID30886531
    • Benzenepropanamide, .alpha.-(acetyloxy)-3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-.beta.-oxo-
    • Inchi: InChI=1S/C38H48N2O7/c1-10-30(47-31-21-20-26(37(5,6)11-2)23-28(31)38(7,8)12-3)35(43)39-27-17-15-16-25(22-27)33(42)34(46-24(4)41)36(44)40-29-18-13-14-19-32(29)45-9/h13-23,30,34H,10-12H2,1-9H3,(H,39,43)(H,40,44)
    • InChI Key: OPZPPMXBESQJPI-UHFFFAOYSA-N
    • SMILES: CCC(C(=O)NC1=CC=CC(=C1)C(=O)C(C(=O)NC2=CC=CC=C2OC)OC(=O)C)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Computed Properties

  • Exact Mass: 644.34634
  • Monoisotopic Mass: 644.34615187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 16
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.4
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • PSA: 120.03

2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate Related Literature

Additional information on 2-[3-[2-(2,4-di-tert-pentyl)phenoxy]butyrylamino]phenyl]-1-[N-(2-methoxyphenyl)carbamoyl]-2-oxoethyl acetate

测试

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